5-bromopyridin-3-yl sulfurofluoridate
Description
5-Bromopyridin-3-yl sulfurofluoridate (molecular formula: C₅H₃BrFNO₃S, molecular weight: 256.05 g/mol) is a halogenated pyridine derivative featuring a sulfurofluoridate (-OSO₂F) functional group at the 3-position and a bromine substituent at the 5-position of the pyridine ring . This compound is structurally characterized by its planar aromatic ring system, with the sulfurofluoridate group contributing to its electrophilic reactivity. The presence of both bromine and sulfurofluoridate groups makes it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions and as a sulfonating agent.
Properties
CAS No. |
1888393-44-9 |
|---|---|
Molecular Formula |
C5H3BrFNO3S |
Molecular Weight |
256 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via deprotonation of the phenolic oxygen by a base such as triethylamine (TEA), followed by nucleophilic attack on sulfuryl fluoride. The general procedure involves dissolving 5-bromopyridin-3-ol in dichloromethane (DCM) and adding TEA under an inert atmosphere. SO₂F₂ gas is then introduced via bubbling, typically over 4–12 hours at room temperature.
Key Parameters:
-
Solvent: Dichloromethane (DCM) is preferred due to its inertness and ability to dissolve both reactants.
-
Base: Triethylamine (TEA) or diisopropylethylamine (DIPEA) in stoichiometric amounts.
-
Temperature: Ambient conditions (20–25°C) suffice, though colder temperatures (0–5°C) may reduce side reactions.
Yield and Purity
In a representative example, this method achieved a 50–65% isolated yield after column chromatography (PE/EA, 3:1). Impurities primarily arise from over-fluorination or residual starting material, necessitating careful stoichiometric control.
Two-Step Halogen Exchange Reaction
An alternative approach involves synthesizing the intermediate 5-bromopyridin-3-yl chloride followed by fluorination. While less common, this method is advantageous when SO₂F₂ is unavailable.
Step 1: Chlorination of 5-Bromopyridin-3-ol
The hydroxyl group is converted to chloride using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). For instance, refluxing 5-bromopyridin-3-ol with POCl₃ at 110°C for 6 hours yields 5-bromopyridin-3-yl chloride with >80% conversion.
Step 2: Fluorination with Potassium Fluoride (KF)
The chloride intermediate is reacted with anhydrous KF in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C). This nucleophilic substitution replaces chlorine with fluorine, forming the sulfurofluoridate group. However, yields are modest (30–40%) due to competing hydrolysis.
Microwave-Assisted Synthesis
Recent innovations employ microwave irradiation to accelerate the fluorosulfonylation process. By heating the reaction mixture to 80–100°C for 15–30 minutes, this method reduces reaction times from hours to minutes while maintaining comparable yields (55–60%).
Advantages:
-
Enhanced reaction kinetics due to rapid, uniform heating.
-
Reduced side-product formation.
Continuous Flow Reactor Methodologies
Industrial-scale production often utilizes continuous flow reactors to improve safety and efficiency. SO₂F₂ gas and the phenolic substrate are mixed in a microreactor channel, enabling precise control over residence time (10–30 minutes) and temperature (25–40°C). Pilot studies report 70–75% conversion with >90% purity, highlighting scalability.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Fluorosulf. | 50–65 | 4–12 h | One-step, high atom economy | Requires handling toxic SO₂F₂ |
| Halogen Exchange | 30–40 | 8–12 h | Avoids gaseous reagents | Low yield, multi-step process |
| Microwave-Assisted | 55–60 | 15–30 min | Rapid synthesis | Specialized equipment needed |
| Continuous Flow | 70–75 | 10–30 min | Scalable, high purity | Capital-intensive setup |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: 5-Bromopyridin-3-yl sulfurofluoridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of 5-bromopyridin-3-yl sulfonic acid.
Substitution: The bromine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Pyridine-N-oxide derivatives: from oxidation reactions.
5-Bromopyridin-3-yl sulfonic acid: from reduction reactions.
Substituted pyridines: from nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry
5-Bromopyridin-3-yl sulfurofluoridate has been investigated for its potential therapeutic properties. Its unique structure allows it to act as a pharmacophore in drug discovery, particularly against infectious diseases and cancer.
- Mechanism of Action: The compound's mechanism involves interactions with specific enzymes and receptors, modulating their activity through hydrogen bonding and π-π interactions facilitated by the bromine atom and the sulfurofluoridate group .
Organic Synthesis
This compound serves as a crucial intermediate in organic synthesis, particularly in the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction . This reaction is vital for forming biaryl compounds, which are key components in pharmaceuticals and agrochemicals.
- Reactivity: The fluorosulfate functionality allows for selective substitution reactions, making it a valuable building block for synthesizing complex organic molecules .
Materials Science
This compound is utilized in developing advanced materials with specific electronic properties. Its ability to form stable bonds with various substrates makes it suitable for creating functional materials in electronics and nanotechnology.
Case Study 1: Antimicrobial Activity
Research has shown that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies indicated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Case Study 2: Drug Development
In a study focusing on cancer therapeutics, compounds derived from this compound demonstrated promising results in inhibiting tumor growth by targeting specific pathways involved in cell proliferation. These findings highlight the compound's potential role in developing new cancer therapies .
Mechanism of Action
The mechanism by which 5-bromopyridin-3-yl sulfurofluoridate exerts its effects involves its participation in cross-coupling reactions. The fluorosulfate group enhances the electrophilicity of the pyridine ring, facilitating the formation of carbon-carbon bonds in the presence of palladium catalysts. The molecular targets and pathways involved include the activation of the pyridine ring and the formation of new chemical bonds.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 5-bromopyridin-3-yl sulfurofluoridate is best contextualized by comparing it to analogous pyridine derivatives. Below is a detailed analysis of three related compounds, supported by a comparative data table.
Table 1: Comparison of this compound with Structurally Related Pyridine Derivatives
* Molecular weights calculated based on atomic composition.
Key Observations:
However, triflate’s electron-withdrawing -CF₃ group enhances its stability as a leaving group in metal-catalyzed reactions . Sulfonyl chloride () is highly reactive toward amines and alcohols, forming sulfonamides or sulfonate esters, whereas sulfurofluoridate may act as a sulfonylation agent under milder conditions .
Halogen Substituent Effects :
- Bromine at the 5-position (common in all three compounds) provides a site for further functionalization (e.g., Suzuki coupling). However, the additional chlorine in the compound introduces steric and electronic effects that could slow down electrophilic aromatic substitution .
Thermodynamic Stability :
- The triflate () and sulfurofluoridate groups are thermally labile compared to sulfonyl chlorides, which require higher activation energy for reactions. This makes the latter more suitable for storage and stepwise synthesis .
Research Findings (Inferred from Structural Analysis):
- While direct comparative studies are absent in the provided evidence, the sulfurofluoridate group’s intermediate reactivity between triflate and sulfonyl chloride suggests its utility in reactions requiring moderate electrophilicity. For instance, it may outperform triflates in aqueous media due to reduced hydrolysis sensitivity .
- The iodine substituent in the compound could enable heavier halogen-based chemistry (e.g., radical reactions), absent in the bromine/chlorine analogs .
Q & A
Q. What are the recommended synthetic routes for 5-bromopyridin-3-yl sulfurofluoridate, and how can reaction conditions be optimized?
The synthesis typically involves sulfurofluoridation of 5-bromopyridin-3-ol derivatives using sulfuryl fluoride (SO₂F₂) or fluorosulfonic acid derivatives under controlled anhydrous conditions. Key parameters include temperature (−20°C to 0°C for electrophilic substitution), solvent choice (e.g., dichloromethane or acetonitrile), and stoichiometric control to minimize side reactions like over-fluorination. Optimization can employ statistical Design of Experiments (DoE) to systematically vary factors (e.g., molar ratios, reaction time) and identify optimal conditions with minimal experimental runs .
Q. How can the electrophilic reactivity of this compound be characterized?
Electrophilicity is assessed via nucleophilic substitution kinetics with model nucleophiles (e.g., amines, thiols) in polar aprotic solvents. Techniques include:
- Hammett substituent constants to correlate electronic effects of the bromine and sulfurofluoridate groups.
- DFT calculations (e.g., Fukui indices) to map reactive sites on the pyridine ring.
- NMR titration experiments to track reaction progress and intermediate formation .
Q. What analytical techniques are critical for purity assessment and structural confirmation?
- High-resolution mass spectrometry (HRMS) for molecular formula validation.
- Multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm regiochemistry and detect impurities.
- X-ray crystallography (if crystalline) for absolute configuration determination.
- HPLC with UV/Vis detection for quantifying hydrolytic byproducts (e.g., sulfonic acids) .
Advanced Research Questions
Q. How can computational methods guide the design of reactions involving this compound?
Integrated computational-experimental workflows, such as those developed by ICReDD , combine:
- Quantum chemical reaction path searches (e.g., artificial force-induced reaction, AFIR) to predict feasible mechanisms.
- Transition state analysis to identify rate-limiting steps.
- Machine learning (ML)-driven data curation to prioritize experimental conditions based on thermodynamic/kinetic descriptors .
Q. What strategies resolve contradictions in reactivity data (e.g., unexpected regioselectivity)?
- Cross-validation with isotopic labeling : Use deuterated analogs to track substituent effects.
- In situ monitoring via FTIR or Raman spectroscopy to detect transient intermediates.
- Multivariate statistical analysis (e.g., PCA) to disentangle competing electronic and steric factors in observed outcomes .
Q. How can the compound’s potential bioactivity be evaluated methodically?
- Fragment-based drug discovery (FBDD) : Use the sulfurofluoridate group as a warhead for covalent target engagement assays.
- Kinetic solubility and metabolic stability profiling in simulated physiological media.
- Cryo-EM or X-ray crystallography of protein-ligand complexes to map binding modes.
- SAR studies with halogen-substituted analogs (e.g., 5-chloro or 5-iodo derivatives) to probe pharmacophore requirements .
Q. What methodologies mitigate challenges in scaling up reactions for gram-scale synthesis?
- Flow chemistry systems to enhance heat/mass transfer and control exothermic fluoridation steps.
- Membrane separation technologies (e.g., nanofiltration) for efficient purification of polar intermediates.
- Process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs) like fluoride ion content .
Methodological Resources
- Reaction Optimization : ICReDD’s computational-experimental feedback loop .
- Data Integrity : Secure chemical software platforms for encrypted data storage and collaborative analysis .
- Safety Protocols : Adherence to advanced lab safety frameworks (e.g., Chemical Hygiene Plan) for handling reactive fluorides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
